2,3-Diacetoxypropanoic acid
Description
2,3-Diacetoxypropanoic acid is a propanoic acid derivative featuring two acetoxy (OAc) groups on carbons 2 and 3 of its backbone. Its structure combines a carboxylic acid group with ester functionalities, making it a versatile intermediate in organic synthesis. Safety protocols for handling esters, such as avoiding inhalation and skin contact (as outlined for similar compounds in and ), likely apply here .
Properties
Molecular Formula |
C7H10O6 |
|---|---|
Molecular Weight |
190.15 g/mol |
IUPAC Name |
2,3-diacetyloxypropanoic acid |
InChI |
InChI=1S/C7H10O6/c1-4(8)12-3-6(7(10)11)13-5(2)9/h6H,3H2,1-2H3,(H,10,11) |
InChI Key |
DBCZFJFZKAQGSL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC(C(=O)O)OC(=O)C |
Origin of Product |
United States |
Chemical Reactions Analysis
Hydrolysis Reactions
The acetyloxy groups undergo hydrolysis under acidic or basic conditions:
Acidic Hydrolysis :
Basic Hydrolysis (Saponification) :
In aerosol studies, analogous acetyloxypropanoic acids hydrolyzed to form reactive diols and carboxylic acids, which participated in secondary organic aerosol (SOA) formation .
Esterification and Transesterification
The acetyloxy groups act as leaving groups, enabling ester exchange:
Transesterification with Alcohols :
In synthetic applications, 2,3-bis(acetyloxy)propanoic acid derivatives reacted with amines to form carbamoyl esters (e.g., 2,3-bis(acetyloxy)-3-(octylcarbamoyl)propanoic acid) .
Amidation
The carboxylic acid group reacts with amines to form amides:
Studies on structurally similar compounds demonstrated high yields (86–92%) in amidation reactions using THF as a solvent at room temperature .
Oligomerization
In atmospheric chemistry, acetyloxypropanoic acid derivatives form oligomers via ester/ether linkages. For example:
-
Dimerization :
-
Trimerization :
Mass spectrometry of SOA derived from cis-3-hexenylacetate revealed oligomers up to trimers (MW 280–500 Da), stabilized by acetate retention at chain termini .
Biological and Environmental Relevance
-
Atmospheric Aging : Acetyloxypropanoic acids contribute to SOA growth via hydration and oligomerization, impacting cloud condensation nuclei activity .
-
Pharmaceutical Intermediates : Amidation products show potential in drug delivery systems due to tunable solubility from acetyloxy groups .
Analytical Characterization
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following compounds share structural similarities with 2,3-Diacetoxypropanoic acid but differ in substituents, reactivity, and applications:
Table 1: Comparative Analysis of 2,3-Diacetoxypropanoic Acid and Analogues
Key Findings
Acidity and Reactivity: The electron-withdrawing acetoxy groups in 2,3-Diacetoxypropanoic acid likely lower the pKa of its carboxylic acid group compared to unmodified propanoic acid (pKa ~4.8). However, this effect is weaker than in 2,3-Dibromopropanoic acid, where bromine substituents induce stronger acidity (pKa ~1.5) . In contrast, 2,3-Diaminopropanoic acid exhibits basic amino groups (pKa ~6.67 and ~9.62), enabling zwitterionic behavior in physiological conditions .
Applications: Ester Derivatives: 2,3-Diacetoxypropanoic acid’s acetoxy groups may serve as protecting groups in peptide synthesis or precursors for biodegradable polymers. Phenolic vs. Ester Functionality: Caffeic acid’s dihydroxybenzene moiety confers antioxidant activity, whereas the acetoxy groups in the target compound lack redox activity but offer hydrolytic versatility . Herbicidal Use: 2-(2,4-Dichlorophenoxy)propionic acid’s lipophilic aromatic ether structure contrasts with the polar ester groups of the target compound, highlighting divergent applications (herbicide vs. pharmaceutical intermediate) .
Safety and Handling: Esters like 2,3-Diacetoxypropanoic acid require precautions against hydrolysis (e.g., moisture control) and irritation risks, aligning with safety protocols for 3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid () . Brominated and chlorinated analogues pose higher toxicity risks, necessitating stricter exposure controls .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2,3-diacetoxypropanoic acid, and what factors influence yield optimization?
- Methodological Answer : The synthesis typically involves esterification of glyceric acid with acetic anhydride using acid catalysts (e.g., sulfuric acid) or base-mediated conditions. Yield optimization depends on reaction temperature (50–80°C), stoichiometric ratios (excess acetic anhydride), and purification via recrystallization or column chromatography. Competing side reactions, such as over-acetylation or hydrolysis, must be monitored using thin-layer chromatography (TLC) .
Q. How can researchers characterize the purity and structural integrity of 2,3-diacetoxypropanoic acid?
- Methodological Answer : Purity is assessed via HPLC with UV detection (λ = 210–220 nm) or GC-MS for volatile derivatives. Structural confirmation requires H/C NMR to identify acetyl protons (δ 2.0–2.2 ppm) and carbonyl carbons (δ 170–175 ppm). IR spectroscopy confirms ester C=O stretches (~1740 cm). Quantitative analysis of residual solvents (e.g., acetic acid) is critical for pharmaceutical-grade applications .
Q. What safety protocols are essential for handling 2,3-diacetoxypropanoic acid in laboratory settings?
- Methodological Answer : Use fume hoods to avoid inhalation of aerosols. Wear nitrile gloves, lab coats, and safety goggles. In case of skin contact, rinse immediately with water for 15 minutes. Store in airtight containers at 2–8°C to prevent hydrolysis. Emergency procedures should align with OSHA standards for chemical exposure documentation .
Advanced Research Questions
Q. What mechanisms underlie the hydrolytic stability of 2,3-diacetoxypropanoic acid under varying pH conditions?
- Methodological Answer : Hydrolysis kinetics are pH-dependent. Under acidic conditions (pH < 3), the reaction follows an A2 mechanism with protonation of the carbonyl oxygen. In alkaline media (pH > 10), base-catalyzed ester cleavage dominates. Stability studies using UV spectrophotometry or H NMR can quantify degradation rates. Buffer systems (e.g., phosphate, acetate) must be selected to avoid catalytic interference .
Q. How do stereochemical configurations affect the reactivity of 2,3-diacetoxypropanoic acid in nucleophilic substitution reactions?
- Methodological Answer : The stereochemistry at C2 and C3 influences nucleophilic attack due to steric hindrance. For example, the (2R,3S) isomer may exhibit slower reaction rates with bulky nucleophiles compared to the (2S,3R) form. Chiral HPLC or polarimetry is required to monitor enantiomeric purity during derivatization .
Q. How should researchers address discrepancies in reported catalytic efficiencies for the acetylation of glyceric acid derivatives?
- Methodological Answer : Contradictions often arise from unoptimized reaction conditions or impurities in starting materials. Reproduce experiments under controlled variables (temperature, solvent purity). Use kinetic modeling (e.g., Arrhenius plots) to compare activation energies. Cross-validate results with alternative catalysts (e.g., DMAP vs. HSO) .
Key Recommendations
- Experimental Design : Use kinetic isotope effects (KIEs) to elucidate hydrolysis mechanisms.
- Data Interpretation : Compare results with structurally analogous compounds (e.g., 2,3-diphosphoglyceric acid) to identify trends in reactivity .
- Limitations : Note batch-to-batch variability in starting materials and solvent purity in reproducibility assessments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
